3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide
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Overview
Description
3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . Another method involves the Hofmann rearrangement of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions with sodium phenolates or thiophenolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Substitution: Sodium phenolates and thiophenolate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thietane-1,1-dioxides, such as 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxide .
Scientific Research Applications
3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has shown potential antidepressant activity in tail-suspension and forced-swim tests.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a building block for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is likely due to its interaction with neurotransmitter systems in the brain, although the exact molecular targets are not well-defined .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol: This compound shares a similar pyridine moiety but differs in the presence of a propanol group instead of a thietane ring.
3-(2-Aminopyridin-3-yl)ethan-1-one: Another similar compound with an ethanone group instead of a thietane ring.
Uniqueness
What sets 3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide apart is its unique thietane ring fused with a pyridine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O2S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-N-(1,1-dioxothietan-3-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O2S/c9-8-7(2-1-3-10-8)11-6-4-14(12,13)5-6/h1-3,6,11H,4-5H2,(H2,9,10) |
InChI Key |
RBKVQXFMXBLEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=C(N=CC=C2)N |
Origin of Product |
United States |
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